molecular formula C13H23N3O2 B2933863 (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide CAS No. 2411334-02-4

(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide

カタログ番号 B2933863
CAS番号: 2411334-02-4
分子量: 253.346
InChIキー: YHJGEZBWORKIOW-SOFGYWHQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since undergone numerous preclinical and clinical trials to evaluate its efficacy and safety.

作用機序

(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide activates the immune system by inducing the production of cytokines, specifically tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α). These cytokines then activate immune cells, such as macrophages and natural killer cells, to attack tumor cells. (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide also targets the tumor vasculature by inducing the breakdown of tumor blood vessels, leading to decreased blood flow to the tumor and subsequent tumor cell death.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase the production of cytokines, specifically TNF-α, IL-6, and IFN-α, as well as activate immune cells, such as macrophages and natural killer cells. (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide also induces the breakdown of tumor blood vessels, leading to decreased blood flow to the tumor and subsequent tumor cell death. Additionally, (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide has been shown to have antiangiogenic effects, inhibiting the growth of new blood vessels in tumors.

実験室実験の利点と制限

(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide has several advantages for lab experiments, including its ability to induce tumor cell death and enhance the efficacy of radiation therapy and chemotherapy. However, (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide also has limitations, such as its potential toxicity and the need for further research to determine its optimal dosing and administration.

将来の方向性

For (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide research include further preclinical and clinical trials to evaluate its efficacy and safety in cancer treatment, as well as studies to determine its optimal dosing and administration. Additionally, research is needed to investigate the potential use of (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide in combination with other cancer therapies and to identify biomarkers that can predict response to (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide treatment.

合成法

(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide can be synthesized by reacting 3-aminocrotonic acid with dimethylformamide dimethyl acetal, followed by reaction with methyl isocyanate and cyclization with phosgene. The final product is purified through recrystallization and chromatography.

科学的研究の応用

(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide has been studied for its potential use in cancer treatment due to its ability to activate the immune system and induce tumor cell death. It has been shown to have antitumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. Additionally, (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide has been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical models.

特性

IUPAC Name

(E)-4-(dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-15(2)10-6-8-12(17)16(3)11-7-4-5-9-14-13(11)18/h6,8,11H,4-5,7,9-10H2,1-3H3,(H,14,18)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJGEZBWORKIOW-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)N(C)C1CCCCNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N(C)C1CCCCNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。